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Executive Summary

TIM-063, initially developed as a Ca?*/calmodulin-dependent protein kinase kinase (CaMKK)
inhibitor, has emerged as a molecule of interest in viral infection research due to its off-target
activity against Adaptor-Associated Kinase 1 (AAK1). AAK1 is a crucial host cell kinase that
plays a significant role in clathrin-mediated endocytosis, a primary pathway for the entry of
numerous viruses into host cells. While direct antiviral data for TIM-063 is limited, its ability to
inhibit AAK1 suggests a potential broad-spectrum antiviral activity. This technical guide
provides an in-depth overview of TIM-063, its known biochemical properties, the rationale for its
investigation in virology, and detailed experimental protocols for its evaluation as a potential
viral entry inhibitor.

Introduction to TIM-063 and its Target Kinase

TIM-063 was first identified as an inhibitor of CaMKK isoforms.[1] Subsequent chemical
proteomics studies using TIM-063-immobilized sepharose beads (TIM-063-Kinobeads)
revealed that it also binds to and moderately inhibits AAK1.[2][3] This discovery has opened a
new avenue for investigating TIM-063 and its derivatives as potential antiviral agents.

AAK1 is a serine/threonine kinase that regulates the assembly and disassembly of clathrin
coats on endocytic vesicles. By phosphorylating the y2 subunit of the AP2 adaptor complex,
AAK1 facilitates the internalization of cargo, including viruses, from the cell surface.[4] AAK1
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has been implicated in the entry of a wide range of viruses, including Hepatitis C virus (HCV),
Dengue virus (DENV), Ebola virus (EBOV), and SARS-CoV-2.[4][5] Therefore, inhibitors of
AAK1, such as TIM-063, are promising candidates for the development of host-targeted, broad-
spectrum antiviral therapies.

Biochemical Profile of TIM-063

The primary research on TIM-063 has focused on its kinase inhibitory activity. The available
guantitative data is summarized below.

Target Kinase IC50 Value (pM) Notes

Moderately potent inhibition.[1]
AAK1 8.51

[21[3]

Potent inhibition of its original
CaMKKa/1 0.63

target.[1]

Potent inhibition of its original
CaMKK[/2 0.96

target.[1]

Table 1: In vitro inhibitory activity of TIM-063 against target kinases.

It is important to note that a derivative of TIM-063, named TIM-098a, was developed to have
more potent and selective AAK1 inhibitory activity (IC50 = 0.24 uM) without inhibiting CaMKK
isoforms.[2][3] This highlights the potential for medicinal chemistry efforts to optimize the
antiviral profile of TIM-063-based scaffolds.

Mechanism of Action: Targeting Viral Entry

The proposed antiviral mechanism of TIM-063 is through the inhibition of AAK1, which in turn
disrupts clathrin-mediated endocytosis, a critical pathway for viral entry.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.biorxiv.org/content/10.1101/2020.06.24.150326.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10954696/
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://parkinsonsnewstoday.com/news/identifying-aak1-inhibitor-could-aid-therapy-discovery-study/
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://pmc.ncbi.nlm.nih.gov/articles/PMC8802305/
https://parkinsonsnewstoday.com/news/identifying-aak1-inhibitor-could-aid-therapy-discovery-study/
https://parkinsonsnewstoday.com/news/identifying-aak1-inhibitor-could-aid-therapy-discovery-study/
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.researchgate.net/publication/379117675_Development_of_a_novel_AAK1_inhibitor_via_Kinobeads-based_screening
https://pmc.ncbi.nlm.nih.gov/articles/PMC8802305/
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/product/b15616623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

inding

Intracellular Space

Recruitment

Cell Mgmbrane
Y

Clathrin-Coated Pit AAK1

Phosphorylation
\ J \ J
AP2 Complex

Mesicle Formation

Y

Endosome

[Genome Release

Viral Replication

Click to download full resolution via product page

Signaling pathway of AAK1-mediated viral entry and its inhibition by TIM-063.
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Experimental Protocols

While specific antiviral testing protocols for TIM-063 have not been published, the following

section outlines a detailed methodology for evaluating its potential as a viral entry inhibitor,

based on standard practices for testing kinase inhibitors in virology.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TIM-063 against
recombinant AAK1.

Materials:

Recombinant human AAK1 enzyme

GST-fused AP2u2 fragment (residues 145-162) as a substrate

[y-32P]ATP

TIM-063 (dissolved in DMSO)

Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)
Phosphocellulose paper

Scintillation counter

Procedure:

Prepare serial dilutions of TIM-063 in kinase reaction buffer.

In a microcentrifuge tube, combine the recombinant AAK1 enzyme, GST-AP2u2 substrate,
and the desired concentration of TIM-063.

Initiate the kinase reaction by adding [y-32P]ATP.
Incubate the reaction mixture at 30°C for 20 minutes.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper extensively to remove unincorporated [y-32P]ATP.
Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of kinase inhibition for each TIM-063 concentration relative to a
DMSO control.

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Viral Entry Assay (Pseudovirus-based)

Objective: To assess the effect of TIM-063 on the entry of a virus that utilizes clathrin-mediated

endocytosis.

Materials:

HEK293T cells

Vesicular Stomatitis Virus (VSV) pseudotyped with the envelope glycoprotein of a virus of
interest (e.g., SARS-CoV-2 Spike) and expressing a reporter gene (e.g., luciferase or GFP).

TIM-063 (dissolved in DMSO)
Cell culture medium (e.g., DMEM supplemented with 10% FBS)

Luciferase assay reagent or flow cytometer

Procedure:

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
Pre-treat the cells with various concentrations of TIM-063 for 1-2 hours.

Infect the cells with the pseudovirus in the presence of the corresponding concentration of
TIM-063.

Incubate for 24-48 hours to allow for viral entry and reporter gene expression.
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» For luciferase reporter viruses, lyse the cells and measure luciferase activity using a
luminometer.

o For GFP reporter viruses, detach the cells and quantify the percentage of GFP-positive cells
using a flow cytometer.

o Calculate the percentage of viral entry inhibition for each TIM-063 concentration relative to a
DMSO control.

o Determine the half-maximal effective concentration (EC50) by plotting the percentage of
inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay

Objective: To determine the concentration of TIM-063 that is toxic to the host cells.
Materials:

e The same cell line used in the antiviral assays (e.g., HEK293T).

e TIM-063 (dissolved in DMSO).

o Cell viability reagent (e.g., CellTiter-Glo, MTS, or resazurin).

Procedure:

e Seed cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with the same concentrations of TIM-063 used in the antiviral assays.
 Incubate for the same duration as the antiviral assay.

» Add the cell viability reagent according to the manufacturer's instructions.

e Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

o Calculate the percentage of cell viability for each TIM-063 concentration relative to a DMSO
control.
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o Determine the half-maximal cytotoxic concentration (CC50) from the dose-response curve.

Experimental Workflow and Data Interpretation

The following diagram illustrates a typical workflow for evaluating the antiviral potential of TIM-
063.
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Experimental workflow for the evaluation of TIM-063 as an antiviral agent.
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A key metric for evaluating the potential of an antiviral compound is the Selectivity Index (SlI),
which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SlI value indicates a
more favorable therapeutic window, where the compound is effective against the virus at
concentrations that are not toxic to the host cells.

Future Directions and Conclusion

TIM-063 represents a valuable chemical tool for probing the role of AAK1 in viral infections.
While its moderate potency and off-target effects on CaMKK may limit its direct therapeutic
potential, it serves as an important lead compound for the development of more selective and
potent AAK1 inhibitors. The successful development of TIM-098a demonstrates the feasibility
of this approach.

Future research should focus on:

» Directly evaluating the antiviral activity of TIM-063 against a panel of viruses known to utilize
clathrin-mediated endocytosis.

e Conducting mechanism-of-action studies, such as time-of-addition assays, to confirm that
TIM-063 acts at the entry stage of the viral life cycle.

¢ Investigating the potential for synergistic effects when combined with direct-acting antiviral
agents.

o Continuing medicinal chemistry efforts to develop novel TIM-063 analogs with improved
potency, selectivity, and pharmacokinetic properties.

In conclusion, while further research is needed to fully elucidate the antiviral potential of TIM-
063, its ability to inhibit the key host kinase AAK1 makes it a compound of significant interest in
the ongoing search for broad-spectrum antiviral therapies. This guide provides a foundational
framework for researchers to design and execute studies aimed at exploring this potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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